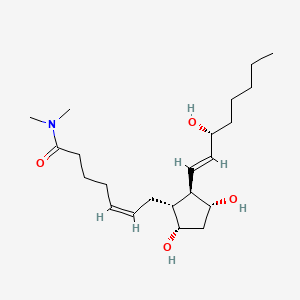

Prostaglandin F2alpha dimethyl amide

描述

Contextualization within Prostanoid Signaling Pathways and Research History

The story of prostanoids began in the 1930s when Ulf von Euler first identified these substances in human semen, initially believing they originated from the prostate gland, hence the name. wikipedia.org It wasn't until the 1960s and 1970s that intensive research by scientists including Sune Bergström, Bengt Samuelsson, and John Vane unraveled their chemical structures and physiological importance, work that earned them the Nobel Prize in Physiology or Medicine in 1982. wikipedia.org

Prostanoids, which include prostaglandins (B1171923), thromboxanes, and prostacyclins, are synthesized from arachidonic acid via the cyclooxygenase (COX) enzymes. wikipedia.org They exert their effects by binding to specific G protein-coupled receptors on the cell surface. nih.gov There are several types of prostanoid receptors, each with distinct tissue distributions and signaling mechanisms. nih.govwikipedia.org

The FP receptor, which preferentially binds PGF2α, is crucial in various physiological and pathological processes. wikipedia.org Activation of the FP receptor typically leads to an increase in intracellular calcium concentrations, which can trigger cellular responses such as smooth muscle contraction. wikipedia.org The cloning and characterization of the FP receptor were significant milestones that allowed for a more detailed investigation of its function and the development of selective ligands. nih.gov

Rationale for Academic Investigation of Amide Derivatives of Prostaglandin (B15479496) F2alpha

The academic pursuit of synthesizing amide derivatives of PGF2α, including the dimethyl amide, stemmed from a desire to create pharmacological tools with specific properties. A primary motivation was the development of antagonists to the FP receptor. nih.gov By modifying the carboxylic acid group of the native PGF2α molecule to an amide, researchers aimed to create compounds that could bind to the FP receptor without activating it, thereby blocking the actions of the endogenous ligand.

Another key rationale was to improve the metabolic stability of the prostaglandin molecule. The introduction of an amide group can render the compound less susceptible to degradation by enzymes that would typically metabolize the natural prostaglandin. nih.gov This increased stability is advantageous for in vitro and in vivo studies, allowing for more controlled and prolonged experimental conditions.

Furthermore, the investigation of amide derivatives was driven by the search for new therapeutic agents. For instance, research into prostaglandin amides has been prominent in the field of ophthalmology for the treatment of glaucoma. nih.gov While some amide derivatives, like bimatoprost (B1667075), were found to have their own unique pharmacological profiles distinct from FP receptor agonists, the study of simpler amides like the dimethyl derivative helped to elucidate the structure-activity relationships at the FP receptor. nih.govdrugbank.com Research has shown that modifications at the C-1 carboxyl group, such as creating an amide, can significantly alter the compound's affinity for the FP receptor and its interaction with the prostaglandin transporter, providing valuable insights for drug design.

Overview of Prostaglandin F2alpha Dimethyl Amide's Research Significance as a Pharmacological Tool

This compound has established its significance primarily as a weak, but useful, antagonist of the FP receptor. caymanchem.comscbt.com Its utility lies in its ability to help researchers differentiate between physiological effects mediated by the FP receptor versus other prostanoid receptors or even distinct prostamide receptors. drugbank.com

In pharmacological studies, PGF2α dimethyl amide has been employed to probe the mechanisms of PGF2α-induced smooth muscle contraction. For example, it has been shown to inhibit the contractile effects of PGF2α on gerbil colon smooth muscle, with a 50% blockage of contraction observed at a concentration of 3.2 μg/mL. medchemexpress.com This antagonistic activity allows for the investigation of the downstream signaling pathways activated by FP receptor stimulation in various tissues.

Moreover, in the context of glaucoma research, where both FP agonists and other prostaglandin derivatives are studied for their effects on intraocular pressure, PGF2α dimethyl amide has been used to help characterize the receptors involved. For instance, it has been used in studies of trabecular meshwork cells to block the effects of FP receptor agonists like fluprostenol (B1673476) on endothelin-induced cellular contraction. nih.gov This helps to confirm that the observed effects are indeed mediated through the FP receptor.

While more potent and selective FP receptor antagonists have since been developed, this compound remains a relevant compound in the historical and ongoing pharmacological exploration of the prostanoid system. Its synthesis and characterization represent a key step in the journey to understand the intricate roles of PGF2α and its receptors in health and disease.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO4/c1-4-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23(2)3/h6,9,14-15,17-21,24-26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t17-,18-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAWKBHDDFBNMX-HRUISTIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)N(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)N(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Methodologies for Research Applications

Established Synthetic Routes for Prostaglandin (B15479496) F2alpha Dimethyl Amide

The central challenge in prostaglandin synthesis is the stereocontrolled construction of the cyclopentane (B165970) core, which features multiple contiguous stereocenters. nih.govacs.org Over several decades, a number of landmark strategies have been developed to address this challenge.

One of the most influential and historically significant approaches is the Corey synthesis , which utilizes a bicyclic intermediate, commonly known as the Corey lactone. researchgate.netnih.govyoutube.com This strategy employs a Diels-Alder reaction to establish the initial stereochemistry, followed by key transformations including a Baeyer-Villiger oxidation and an iodolactonization to install the necessary functional groups and stereocenters on the five-membered ring. youtube.comsynarchive.comresearchgate.net The Corey lactone serves as a versatile intermediate from which the two side chains of the prostaglandin molecule can be elaborated. researchgate.netnih.gov

Another foundational strategy is the Woodward synthesis , which also begins with a Diels-Alder reaction to set the stereochemistry of three contiguous centers on the cyclopentane ring. wikipedia.org This route involves a series of intricate steps to progressively build the complex molecular architecture. synarchive.com

More recent advancements have introduced catalyst-controlled routes. For instance, a rhodium-catalyzed dynamic kinetic asymmetric Suzuki-Miyaura coupling reaction has been developed to construct the cyclopentyl core with three contiguous stereocenters in a single step, where the absolute stereochemistry is controlled by the choice of ligand. nih.govnih.gov

| Synthetic Approach | Key Reaction(s) | Primary Advantage(s) | Reference |

| Corey Synthesis | Diels-Alder Reaction, Baeyer-Villiger Oxidation, Iodolactonization | Establishes a versatile bicyclic intermediate (Corey lactone) for divergent synthesis. | nih.govyoutube.comsynarchive.com |

| Woodward Synthesis | Diels-Alder Reaction | Early establishment of relative stereochemistry for key chiral centers. | wikipedia.orgsynarchive.com |

| Catalyst-Controlled Routes | Rh-catalyzed Asymmetric Suzuki-Miyaura Coupling | High enantioselectivity and control over absolute stereochemistry via ligand choice. | nih.govnih.gov |

Once the Prostaglandin F2alpha carboxylic acid is synthesized, the final step is the introduction of the dimethyl amide group. This transformation is a standard amidation reaction. To achieve this, the carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack by dimethylamine. google.com

Common methods for this activation include conversion of the carboxylic acid into:

Mixed anhydrides

Activated esters

Activated amides

A widely used method involves the use of coupling reagents, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC HCl), in the presence of the amine. google.com The process generally involves protecting the hydroxyl groups on the prostaglandin core (e.g., as tetrahydropyranyl ethers) to prevent side reactions, followed by the amidation reaction, and a final deprotection step. google.com The reaction proceeds under mild conditions to afford the desired prostaglandin amide in high yield and purity. google.com

| Activation Method | Typical Reagents | Key Features |

| Carbodiimide Coupling | EDC HCl, Dicyclohexylcarbodiimide (DCC) | Forms an active O-acylisourea intermediate; proceeds under mild conditions. |

| Activated Esters | N-Hydroxysuccinimide (NHS), Pentafluorophenol | The ester is pre-formed and then reacted with the amine. |

| Acid Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Creates a highly reactive acid chloride; may require harsher conditions. |

Achieving high yields and purity is critical for producing research-grade materials. Optimization strategies focus on each step of the synthesis, from the construction of the core to the final amidation. During the synthesis of the prostaglandin core, purification techniques such as recrystallization are employed to obtain intermediates with high enantiomeric excess (often >99% ee). nih.gov Reaction conditions, including the choice of catalysts, ligands, solvents, and temperature, are carefully screened to maximize the yield of desired products and minimize side reactions. nih.gov For instance, in nickel-catalyzed coupling reactions, the addition of specific ligands can significantly increase the reaction yield. nih.gov Scalability is also a key consideration, with some modern syntheses being successfully performed on a 10-gram scale or larger. nih.govbohrium.comnih.gov

Development of Novel Synthetic Strategies for Prostaglandin F2alpha Dimethyl Amide Analogs

Research continues to explore more efficient and versatile synthetic routes, not only for the parent compound but also for novel analogs with potentially enhanced or different biological activities. These efforts often focus on enzymatic methods and new ways to modify the core prostaglandin structure.

Chemoenzymatic and biocatalytic approaches have emerged as powerful tools in prostaglandin synthesis, offering high selectivity under mild reaction conditions. nih.gov These methods leverage enzymes for key stereoselective transformations. For example, a unified chemoenzymatic synthesis has been developed for several prostaglandins (B1171923), including PGF2α and related drugs like bimatoprost (B1667075). nih.gov

This strategy employs two critical enzymatic steps:

An unprecedented Baeyer-Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation to create a key lactone intermediate with high enantiomeric excess (99% ee). nih.gov

A ketoreductase (KRED)-catalyzed diastereoselective reduction of an enone intermediate to set another critical stereocenter. nih.gov

These biocatalytic reactions showcase the potential for enzymes to construct complex molecules with unparalleled precision. nih.gov This approach has led to concise and scalable syntheses, with PGF2α being synthesized in as few as five steps. nih.govbohrium.comnih.govresearchgate.net The use of biocatalysis holds the promise of making prostaglandin-related drugs more affordable and facilitating the synthesis of new analogues. researchgate.netnih.govbohrium.comnih.govresearchgate.net

| Enzyme Class | Reaction Type | Application in Prostaglandin Synthesis | Selectivity |

| Baeyer-Villiger Monooxygenase (BVMO) | Oxidation of a ketone to a lactone | Stereoselective formation of the Corey lactone or related intermediates. | Excellent enantioselectivity (e.g., 99% ee). nih.gov |

| Ketoreductase (KRED) | Reduction of a ketone to an alcohol | Diastereoselective reduction of enone intermediates to install hydroxyl groups with specific stereochemistry. | High diastereoselectivity (e.g., up to 99:1 dr). nih.gov |

| Cyclooxygenase (COX) | Oxygenation of arachidonic acid | Biosynthesis of the prostaglandin core from fatty acid precursors. | Serves as inspiration for biomimetic synthetic strategies. nih.gov |

The generation of novel analogs of this compound involves strategic modifications to the cyclopentane ring and the two aliphatic side chains. The structure-activity relationship of prostaglandins is highly dependent on the specific arrangement and functionality of these components. nih.gov

Modifications to the cyclopentane ring often involve altering the substituents at the C-9 and C-11 positions. Studies have shown that changes to the hydroxyl groups at these positions affect biological activity, suggesting that the binding to target receptors is sensitive to the stereochemistry and nature of these functional groups. nih.gov

Alterations to the side chains are a common strategy for creating potent and stable prostaglandin analogs. google.com This can include:

Changing the length of the carboxylic acid-bearing "alpha" chain.

Introducing different substituents (e.g., aryl groups, as seen in travoprost and bimatoprost) into the hydroxyl-bearing "omega" chain. nih.gov

Modifying or relocating the double bonds within the side chains. google.com

These modifications are typically accomplished by designing and synthesizing novel building blocks for the side chains, which are then incorporated into the prostaglandin core using established methods like Wittig or Horner-Wadsworth-Emmons reactions. researchgate.netsynarchive.com

Preparation of Labeled this compound for Mechanistic and Analytical Studies

The synthesis of labeled this compound derivatives is crucial for elucidating its biological mechanisms and for the development of sensitive analytical methods. These labeled compounds serve as valuable tools in research, enabling the tracking and quantification of the molecule in complex biological systems.

Synthesis of Isotopically Labeled Probes (e.g., Deuterated)

Isotopically labeled analogs of this compound, particularly deuterated versions, are instrumental in metabolic studies and as internal standards for mass spectrometry-based quantification. The introduction of deuterium atoms into the molecule provides a distinct mass signature without significantly altering its chemical properties.

Another approach is the use of deuterium-donating reagents in specific steps of the synthesis. For instance, a ketone intermediate in the prostaglandin synthesis pathway could be reduced using a deuterated reducing agent like sodium borodeuteride (NaBD4) to introduce a deuterium atom at a specific hydroxyl-bearing carbon.

The stability of the carbon-deuterium bond is greater than that of the carbon-hydrogen bond, which can sometimes lead to a "kinetic isotope effect." This effect can be advantageous in slowing down the metabolism of the drug, potentially leading to a longer half-life. nih.gov

Table 1: Potential Strategies for Deuterium Labeling of this compound Intermediates

| Labeling Strategy | Reagents and Conditions | Potential Labeling Position |

| Catalytic Deuteration | D2 gas, Pd/C catalyst | Olefinic carbons (if present in precursor) |

| Reductive Deuteration | Sodium borodeuteride (NaBD4) | Carbonyl carbons in precursor |

| H-D Exchange | D2O, metal catalyst (e.g., Pd/C-Al) | Various positions depending on the substrate and catalyst nih.gov |

It is important to note that the specific conditions for deuteration would need to be carefully optimized to achieve the desired level and position of deuterium incorporation without compromising the stereochemistry of the final molecule. The synthesis of deuterated prostaglandin analogs like Prostaglandin E2-d9 and Prostaglandin E2-d4 has been established, indicating the feasibility of such approaches for other prostaglandins. medchemexpress.commedchemexpress.com

Fluorescent and Biotinylated Analogs for Receptor Localization Research

Fluorescent and biotinylated analogs of this compound are invaluable tools for studying its interaction with receptors and for visualizing its distribution in cells and tissues.

Fluorescent Analogs:

The synthesis of a fluorescently labeled this compound would typically involve the covalent attachment of a fluorophore to the molecule. The choice of fluorophore and the point of attachment are critical to ensure that the biological activity of the prostaglandin analog is retained. Common fluorophores include fluorescein, rhodamine, and various Alexa Fluor dyes.

The synthetic strategy would likely involve modifying a functional group on the prostaglandin scaffold that is not essential for receptor binding. For instance, the hydroxyl groups could be potential sites for esterification or etherification with a linker arm that is subsequently coupled to a fluorescent dye. Alternatively, if a synthetic precursor with a suitable functional group (e.g., an amine or a carboxylic acid) is available, it could be directly coupled to an activated fluorophore.

Biotinylated Analogs:

Biotinylation is a widely used technique for labeling biomolecules due to the high-affinity interaction between biotin and avidin or streptavidin. This strong interaction allows for the sensitive detection and purification of biotinylated molecules and their binding partners.

Commercially available Prostaglandin F2alpha-biotin and Prostaglandin F2alpha-biotinamide suggest that synthetic routes for these compounds have been developed. labchem.com.myscbt.com A common approach for biotinylation involves the reaction of an activated biotin derivative, such as biotin-NHS ester, with a primary amine on the target molecule or a linker attached to it.

In the case of this compound, which lacks a primary amine, a synthetic strategy would involve introducing a linker with a terminal amine group. This could be achieved by modifying one of the hydroxyl groups. For example, a hydroxyl group could be reacted with a dicarboxylic acid anhydride to introduce a carboxylic acid, which is then coupled to a diamine linker. The terminal amine of the linker can then be reacted with an activated biotin derivative.

A study on a biotinylated analog of Prostaglandin A1 (PGA1) demonstrated the utility of such probes in identifying cellular targets. nih.gov This work provides a methodological precedent for the design and synthesis of biotinylated prostaglandin analogs for research applications.

Table 2: General Approaches for the Synthesis of Labeled this compound

| Label Type | General Strategy | Key Reagents |

| Fluorescent | Covalent attachment of a fluorophore via a linker to a non-essential functional group. | Activated fluorophores (e.g., NHS esters), bifunctional linkers. |

| Biotinylated | Covalent attachment of biotin via a linker to a non-essential functional group. | Activated biotin derivatives (e.g., biotin-NHS), bifunctional linkers. |

The successful synthesis and application of these labeled probes depend on careful design to minimize steric hindrance and preserve the affinity of the prostaglandin analog for its biological targets.

Molecular and Cellular Mechanisms of Action of Prostaglandin F2alpha Dimethyl Amide

Receptor Binding and Interaction Dynamics

The initial step in the mechanism of action of Prostaglandin (B15479496) F2alpha dimethyl amide involves its binding to prostanoid receptors, with a particular affinity for the FP receptor.

Affinity and Selectivity for Prostanoid Receptors, particularly FP Receptor

Prostaglandin F2alpha dimethyl amide is characterized as a weak antagonist at the FP receptor. caymanchem.com This indicates that it binds to the receptor but does not elicit the strong downstream signaling cascade typically associated with the endogenous agonist, PGF2α. In functional assays, this compound has been shown to inhibit the contractile effects of PGF2α. For instance, in gerbil colon preparations, a concentration of 3.2 µg/ml of this compound was sufficient to reduce the contractile response to PGF2α (at 6 ng/ml) by 50%. caymanchem.com

While the FP receptor is its primary target, the complete selectivity profile across all prostanoid receptors (DP, EP, IP, TP) is not extensively detailed in publicly available literature. The endogenous ligand, PGF2α, for comparison, binds with high affinity to the FP receptor, with Ki values typically in the low nanomolar range (around 3-4 nM in mouse FP receptors). nih.gov PGF2α also exhibits some level of interaction with other prostanoid receptors, albeit with lower affinity. nih.gov The FP receptor itself can bind other prostaglandins (B1171923) like PGD2 and PGE2, but with significantly lower affinity than PGF2α. nih.gov

Table 1: Prostanoid Receptor Binding Profile

| Compound | Receptor | Affinity (Ki) | Selectivity |

| This compound | FP | Data not available | Characterized as a weak antagonist |

| Prostaglandin F2alpha (PGF2α) | FP | ~3-4 nM | High |

| Other Prostanoid Receptors (DP, EP, IP, TP) | Lower affinity | Less selective | |

| Prostaglandin D2 (PGD2) | FP | < 100 nM | Moderate |

| Prostaglandin E2 (PGE2) | FP | < 100 nM | Moderate |

This table is generated based on available research data and illustrates the comparative binding affinities where data is present.

Analysis of Ligand-Receptor Interaction Kinetics

Downstream Intracellular Signaling Cascades Modulation

As an antagonist of the FP receptor, this compound is expected to modulate the intracellular signaling pathways typically activated by the binding of the endogenous agonist, PGF2α. The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit of heterotrimeric G proteins. researchgate.netnih.gov

Influence on G-Protein Coupling and Associated Effector Enzymes (e.g., Adenylyl Cyclase, Phospholipase C)

The binding of PGF2α to the FP receptor initiates the coupling to Gαq. researchgate.netnih.gov This activation leads to the stimulation of Phospholipase C (PLC). nih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). By acting as an antagonist, this compound would be expected to inhibit or reduce the PGF2α-induced activation of this Gαq-PLC pathway.

The effect of PGF2α on adenylyl cyclase activity appears to be context-dependent. Some studies suggest that PGF2α can increase adenylyl cyclase activity in certain tissues, such as the rabbit urinary tract. nih.gov However, in other cell types, its signaling is primarily independent of the cAMP pathway. There is no specific data available on how this compound directly influences adenylyl cyclase activity.

Activation or Inhibition of Protein Kinase Pathways (e.g., MAPK, PKC, ERK1/2) in Cellular Models

The downstream signaling from PLC activation involves the activation of several protein kinase pathways. Diacylglycerol (DAG) activates Protein Kinase C (PKC). nih.gov The activation of the PGF2α/FP receptor system is a known trigger for the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govnih.gov The activation of ERK1/2 can be mediated through PKC-dependent and independent mechanisms. nih.govnih.gov For instance, in some cellular models, PGF2α-induced ERK1/2 phosphorylation is dependent on PLC and PKC, while in others, it may involve transactivation of the epidermal growth factor receptor (EGFR). nih.gov

As an antagonist, this compound would be predicted to inhibit the PGF2α-stimulated activation of these kinase pathways. However, direct experimental evidence detailing the extent of this inhibition by this compound is not currently available.

Table 2: Modulation of Downstream Signaling Pathways by FP Receptor Activation

| Signaling Component | Activation by PGF2α | Expected Modulation by this compound |

| G-Protein Coupling | Gαq | Inhibition |

| Effector Enzymes | ||

| Phospholipase C (PLC) | Activation | Inhibition |

| Adenylyl Cyclase | Context-dependent | Data not available |

| Protein Kinase Pathways | ||

| Protein Kinase C (PKC) | Activation | Inhibition |

| MAPK/ERK1/2 | Activation | Inhibition |

This table outlines the established signaling cascade of the FP receptor and the predicted inhibitory effects of an antagonist like this compound.

Regulation of Intracellular Ion Homeostasis (e.g., Calcium Mobilization)

A key consequence of the activation of the PLC pathway is the mobilization of intracellular calcium ([Ca2+]i). Inositol 1,4,5-trisphosphate (IP3) binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. nih.gov This increase in intracellular calcium is a critical signaling event that mediates many of the physiological effects of PGF2α. Studies have shown that PGF2α-induced inflammatory signaling in myometrial cells requires both extracellular calcium influx and release from intracellular stores, a process mediated by both Gαq and Gαi protein coupling. nih.gov

By antagonizing the FP receptor and inhibiting the upstream Gαq-PLC-IP3 pathway, this compound is expected to prevent or reduce the PGF2α-induced mobilization of intracellular calcium. Direct experimental data quantifying this effect for this compound is not available.

Modulation of Cellular Processes in In Vitro Research Models

Effects on Cell Proliferation, Differentiation, and Apoptosis

There is a notable absence of published in vitro studies specifically examining the effects of this compound on cell proliferation, differentiation, and apoptosis. While numerous studies have detailed the potent effects of PGF2α on these processes in various cell types, this information cannot be directly extrapolated to its dimethyl amide derivative due to potential differences in receptor binding, signaling, and metabolism.

For context, PGF2α itself has been shown to have diverse and often cell-type-specific effects. For instance, it can initiate DNA synthesis and cell proliferation in quiescent Swiss mouse 3T3 fibroblasts. nih.gov In contrast, in adipocyte precursors, PGF2α acts as a potent inhibitor of differentiation. nih.gov Regarding apoptosis, PGF2α has been demonstrated to induce this process in the corpus luteum by activating caspase-8, a key initiator of the apoptotic cascade. nih.govnih.gov However, without direct experimental evidence, it remains unknown whether this compound would exhibit similar, opposing, or negligible effects on these fundamental cellular events.

Regulation of Gene Expression and Protein Synthesis in Cultured Cells

Specific data on the regulation of gene expression and protein synthesis in cultured cells by this compound is not available in the current body of scientific literature. Research on the parent compound, PGF2α, has demonstrated its ability to modulate the expression of various genes and the synthesis of proteins. For example, PGF2α has been shown to stimulate the expression of the inhibitor of apoptosis protein (IAP) BRUCE, thereby promoting muscle cell survival and growth. nih.gov Furthermore, studies have indicated that PGF2α can influence protein synthesis in cultured neonatal rat ventricular myocytes. nih.gov The impact of this compound on these and other genetic and proteomic regulatory pathways has yet to be elucidated.

Pharmacological Effects in Non Clinical Biological Systems

Effects on Isolated Organ Systems and Tissues in Ex Vivo Research

Smooth Muscle Contractility in Reproductive, Vascular, and Ocular Tissues

Prostaglandin (B15479496) F2alpha dimethyl amide has been identified as an antagonist of PGF2α-induced smooth muscle contraction. In studies on isolated gerbil colon, Prostaglandin F2alpha dimethyl amide demonstrated its ability to inhibit the contractile effects of PGF2α. caymanchem.com Specifically, a concentration of 3.2 µg/ml of the dimethyl amide was sufficient to reduce the contraction caused by PGF2α (at 6 ng/ml) by 50%. caymanchem.com

The parent compound, PGF2α, is a potent contractor of smooth muscle across various tissues. In the reproductive system, PGF2α induces strong contractions of uterine smooth muscle, a key element of its role in labor and luteolysis. drugbank.comnih.gov In vascular tissues, PGF2α elicits vasoconstriction of rat aortic strips. nih.gov This effect is associated with a rapid increase in the cytosolic free calcium concentration within the vascular smooth muscle cells. nih.gov In ocular tissues, while some prostaglandins (B1171923) induce relaxation of the ciliary muscle, PGF2α's direct contractile effects are less pronounced in some models. For instance, in cultured porcine ciliary muscle cells, PGF2α at a concentration of 10⁻⁴ M did not independently cause cell contraction. nih.gov The antagonistic nature of this compound suggests it would counteract these PGF2α-mediated contractile responses in reproductive and vascular smooth muscle.

Table 1: Effect of this compound on Smooth Muscle Contractility

| Compound | Tissue | Species | Effect | Finding |

|---|---|---|---|---|

| This compound | Colon | Gerbil | Antagonism of PGF2α-induced contraction | Inhibited the contractile effects of PGF2α by 50% at a dose of 3.2 µg/ml. caymanchem.com |

| Prostaglandin F2alpha (parent compound) | Uterus | Mammals | Contraction | Stimulates uterine muscle contractions. drugbank.com |

| Prostaglandin F2alpha (parent compound) | Aorta | Rat | Vasoconstriction | Induced sustained tonic vasoconstriction. nih.gov |

| Prostaglandin F2alpha (parent compound) | Ciliary Muscle | Porcine | No direct contraction | Did not cause cell contraction by itself at 10⁻⁴ M. nih.gov |

Influence on Tissue-Specific Secretion and Matrix Remodeling (e.g., MMP secretion)

There is currently no direct evidence from the reviewed literature detailing the specific effects of this compound on tissue-specific secretion or matrix remodeling. However, the actions of its parent compound, PGF2α, have been studied in this context.

PGF2α has been shown to stimulate the release of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation and remodeling of the extracellular matrix. scbt.com In human ciliary smooth muscle cells, treatment with PGF2α led to an increased production of MMP-1, MMP-2, MMP-3, and MMP-9. frontiersin.org This effect is thought to contribute to the increased uveoscleral outflow facility observed after topical administration of prostaglandin analogs. frontiersin.org Similarly, in studies on bovine luteal cells, PGF2α, particularly in combination with interferon γ, was found to induce the expression of MMP-9 mRNA. nih.gov Given that this compound acts as an antagonist at the FP receptor, it is plausible that it would inhibit or reduce the PGF2α-induced secretion of MMPs in these tissues.

Table 2: PGF2α Influence on MMP Secretion (Antagonistic effect expected from Dimethyl Amide derivative)

| Compound | Cell Type | Species | Effect on MMPs |

|---|---|---|---|

| Prostaglandin F2alpha | Human Ciliary Smooth Muscle Cells | Human | Increased release of MMP-1, MMP-2, MMP-3, and MMP-9. frontiersin.org |

| Prostaglandin F2alpha | Bovine Luteal Cells | Bovine | In combination with interferon γ, induced MMP-9 mRNA expression. nih.gov |

Impact on Physiological Processes in Animal Models for Research

Reproductive Physiology in Mammalian Models (e.g., Luteolysis, Uterine Contractions)

Direct in vivo studies on the effect of this compound on reproductive physiology in mammalian models are scarce in the available literature. However, based on its function as a PGF2α antagonist, it would be expected to interfere with the physiological processes mediated by endogenous PGF2α.

PGF2α is a key hormone in the reproductive cycle of many mammals, where it is the primary luteolytic agent. caymanchem.comdrugbank.com Produced by the uterus in the absence of pregnancy, it acts on the corpus luteum to cause its regression (luteolysis), thereby ending the luteal phase and allowing a new cycle to begin. drugbank.comnih.gov This process involves the cessation of progesterone (B1679170) production. drugbank.com Furthermore, PGF2α stimulates uterine contractions, which are crucial for parturition. drugbank.com It is believed that PGF2α and oxytocin (B344502) work in a positive feedback loop to facilitate both luteolysis and labor. drugbank.com As an antagonist, this compound would likely inhibit luteolysis and suppress uterine contractions that are stimulated by PGF2α.

Cardiovascular Hemodynamics and Contractility in Pre-Clinical Models

In a study on isolated rat heart, this compound was used as a tool to confirm the mechanism of action of PGF2α. It was shown that PGF2α induced a concentration-dependent decrease in the amplitude of contractions of the ventricular muscle (a negative inotropic effect). nih.gov The administration of this compound (at 10nM) abolished this negative inotropic effect, demonstrating its antagonistic action at the FP receptors in cardiac tissue. nih.gov

The parent compound, PGF2α, has complex effects on cardiovascular hemodynamics. In cats, intravenous administration of PGF2α leads to a dose-dependent increase in pulmonary arterial pressure and a decrease in systemic arterial pressure, accompanied by a delayed bradycardia (slowing of the heart rate). mdpi.com These effects are thought to be mediated by receptors in the left heart or structures perfused by the coronary arteries. mdpi.com In rats, injection of PGF2α into specific hypothalamic nuclei resulted in rapid increases in both heart rate and blood pressure. nih.gov Given the antagonistic action of this compound on cardiac contractility, it is reasonable to infer that it would also counteract the hemodynamic changes induced by PGF2α in these preclinical models.

Table 3: Cardiovascular Effects of PGF2α and Antagonism by its Dimethyl Amide

| Compound | Model | Species | Observed Effect |

|---|---|---|---|

| This compound | Isolated Right Ventricle | Rat | Abolished the negative inotropic effect of PGF2α. nih.gov |

| Prostaglandin F2alpha (parent compound) | Whole Animal | Cat | Increased pulmonary arterial pressure, decreased systemic arterial pressure, and bradycardia. mdpi.com |

| Prostaglandin F2alpha (parent compound) | Hypothalamic Nuclei Injection | Rat | Increased heart rate and blood pressure. nih.gov |

Investigations into Neurobiological Responses in Animal Research

There is a lack of direct research into the neurobiological responses to this compound. The available information is centered on its parent compound, PGF2α.

Studies have shown that PGF2α can have centrally mediated effects. For instance, injection of PGF2α into the paraventricular, dorsomedial, and posterior hypothalamic nuclei of anesthetized rats led to rapid increases in heart rate and blood pressure, which were accompanied by elevated plasma levels of norepinephrine (B1679862) and epinephrine. nih.gov This suggests a role for PGF2α in the central modulation of the cardiovascular system. nih.gov Research in the context of traumatic brain injury (TBI) indicates that PGF2α levels increase following injury, and activation of its FP receptor could exacerbate neuronal damage by causing intracellular calcium overload. nih.gov The use of an FP receptor antagonist in a mouse model of TBI showed improved outcomes, suggesting a detrimental role for PGF2α signaling in this context. nih.gov As an FP receptor antagonist, this compound would be expected to block these centrally mediated cardiovascular effects and potentially offer neuroprotective effects in models of brain injury where PGF2α signaling is implicated.

Functional Antagonism or Agonism in In Vivo Research Models

This compound has been characterized as a weak antagonist of the Prostaglandin F (FP) receptor. caymanchem.commedchemexpress.com Its functional antagonistic properties have been demonstrated in various in vivo and ex vivo non-clinical models, where it has been shown to inhibit the physiological responses induced by Prostaglandin F2alpha (PGF2α).

Early in vivo studies explored the potential of N,N-dimethylamine and -amide derivatives of PGF2α as competitive antagonists. In a canine ex vivo lung preparation, this compound was shown to block the increase in lobar arterial pressure induced by PGF2α. acs.org Further research in rats demonstrated its ability to antagonize the pressor responses in both pulmonary and systemic circulation caused by PGF2α. acs.org

One of the notable in vivo antagonistic effects of this compound is on smooth muscle contraction. In the isolated gerbil colon, it has been shown to inhibit the contractile effects of PGF2α. caymanchem.com Specifically, at a concentration of 3.2 µg/mL, this compound produced a 50% inhibition of the contraction induced by PGF2α at 6 ng/mL. caymanchem.com

The antagonistic activity of this compound has also been quantified in vascular models. In a canine lung lobe preparation, N-dimethylamide PGF2alpha produced a dose-dependent antagonism of the pulmonary vasoconstrictor response to PGF2α, with an IC50 value of 3.8 µg/mL.

The following interactive data table summarizes the key findings regarding the functional antagonism of this compound in in vivo research models.

| Parameter | Value |

| Antagonistic Activity | |

| Target Receptor | Prostaglandin F (FP) Receptor |

| Nature of Antagonism | Weak Antagonist |

| In Vivo Models | |

| Gerbil Colon | |

| Effect | Inhibition of PGF2α-induced contraction |

| Concentration for 50% Inhibition | 3.2 µg/mL (against 6 ng/mL PGF2α) caymanchem.com |

| Canine Lung Lobe (ex vivo) | |

| Effect | Antagonism of PGF2α-induced pulmonary vasoconstriction |

| IC50 | 3.8 µg/mL |

| Dose-dependent Antagonism | 24-75% (at 1.6-8.0 µg/mL) |

| Rat (in vivo) | |

| Effect | Antagonism of PGF2α-induced increase in pulmonary and systemic arterial pressure acs.org |

Metabolism and Disposition in Pre Clinical Research Systems

Enzymatic Biotransformation Pathways

The enzymatic breakdown of Prostaglandin (B15479496) F2alpha dimethyl amide is presumed to follow pathways similar to other prostaglandin derivatives, primarily involving hydrolysis and oxidation. However, the specific enzymes and the rate of these transformations for the dimethyl amide have not been extensively characterized.

Identification of Metabolic Enzymes Involved in Prostaglandin F2alpha Dimethyl Amide Catabolism

Key among these are amidases, such as fatty acid amide hydrolase (FAAH), which are known to hydrolyze a variety of fatty acid amides. acs.orgnih.gov While FAAH efficiently hydrolyzes anandamide (B1667382) and other endocannabinoids, its activity on N,N-disubstituted amides like this compound is not well-documented. acs.orgnih.gov Studies on Prostaglandin F2α diethyl amide, a closely related compound, have shown that it is resistant to hydrolysis by corneal amidase activity. researchgate.net This suggests that the N,N-dimethyl substitution in this compound might also confer a degree of resistance to certain amidases, potentially leading to a different metabolic profile compared to primary or secondary prostaglandin amides.

Other potential enzymatic pathways could involve cytochrome P450 (CYP) enzymes, which are known to be involved in the oxidation of a wide range of xenobiotics, including prostaglandins (B1171923). frontiersin.orgnih.gov These enzymes could potentially hydroxylate the prostaglandin backbone, initiating its degradation. Additionally, proteases and other hydrolases present in various tissues could contribute to the cleavage of the amide bond, although their specificity for this particular substrate is unknown. nhsjs.comresearchgate.net

Characterization of Metabolites in In Vitro and Ex Vivo Systems

Specific in vitro or ex vivo studies characterizing the metabolites of this compound are not described in the available scientific literature. Research on the parent compound, PGF2α, has identified major metabolites such as 15-keto-PGF2α and 15-keto-13,14-dihydro-PGF2α, formed through oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govresearchgate.netnih.gov It is plausible that if the dimethyl amide derivative undergoes hydrolysis to yield PGF2α, these same metabolites would be formed.

However, a study on prostaglandin ethanolamides (prostamides) indicated that less than 3% of these compounds were hydrolyzed to their corresponding prostaglandins after incubation with homogenates of rat brain, lung, or liver. This suggests that the amide linkage in these compounds is relatively stable against hydrolysis in these tissues. researchgate.net If this compound exhibits similar metabolic stability, its primary metabolites may be products of direct oxidation of the molecule without prior hydrolysis of the amide bond.

Pharmacokinetic Profiling in Animal Research Models

The pharmacokinetic profile of this compound, including its absorption, distribution, and excretion, has not been specifically detailed in published preclinical studies. Inferences can be drawn from the behavior of the parent compound, PGF2α, and other prostaglandin analogs.

Absorption, Distribution, and Excretion Patterns

The absorption of prostaglandins can be variable and depends on the route of administration and the specific formulation. Following administration, prostaglandins are typically distributed throughout the body.

Studies on the parent compound, PGF2α, in rats have shown that after orogastric administration, it can be absorbed from the gastrointestinal tract, transported to the liver, and subsequently excreted into the bile. nih.gov The excretion of PGF2α and its metabolites occurs through both urine and feces. wikipedia.org

The N,N-dimethyl amide substitution may influence the lipophilicity of the molecule compared to PGF2α, which could in turn affect its absorption and distribution characteristics. Without specific data, it is difficult to predict the exact patterns for the dimethyl amide derivative.

Tissue Distribution and Accumulation in Research Species

There is no specific information available regarding the tissue distribution and accumulation of this compound in research species. For the parent compound, PGF2α, studies in humans have shown its presence in various tissues, with the endometrium showing high concentrations. nih.gov The distribution of prostaglandin analogs is influenced by their physicochemical properties and their interactions with transporters and receptors in different tissues.

Half-Life Determination in Pre-Clinical Contexts

The half-life of this compound in preclinical settings has not been reported. The half-life of the parent compound, PGF2α, is known to be very short, in the order of minutes, due to rapid metabolism in the lungs and other tissues. researchgate.net For instance, the half-life of PGF2α in mares is approximately 1.5 minutes. researchgate.net

In contrast, some synthetic prostaglandin analogs have been designed to have a longer half-life to enhance their therapeutic effect. For example, the plasma half-life of latanoprost (B1674536) acid, the active metabolite of a PGF2α analog, is reported to be 17 minutes after topical administration in humans. nih.gov Given the potential for increased metabolic stability of the N,N-dimethyl amide group, it is conceivable that this compound may have a longer half-life than the parent PGF2α, but this remains to be experimentally verified.

Comparative Metabolic Stability with Other Prostanoid Analogs in Research Systems

The metabolic stability of a therapeutic agent is a critical determinant of its pharmacokinetic profile and duration of action. In the realm of prostanoid research, structural modifications to the parent prostaglandin molecule are often employed to enhance metabolic resistance, thereby prolonging the compound's biological activity. This compound, a synthetic derivative of Prostaglandin F2alpha (PGF2α), exemplifies this strategy. Its metabolic stability, particularly when compared to other prostanoid analogs such as the parent acid (PGF2α) and its ester derivatives, is a key attribute.

The primary routes of metabolism for naturally occurring prostaglandins like PGF2α involve enzymatic oxidation and reduction. A key enzyme in this process is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catalyzes the oxidation of the 15-hydroxyl group, leading to a biologically inactive metabolite. Additionally, the carboxylic acid group of PGF2α is a site for potential conjugation reactions.

The modification of the C-1 carboxyl group of PGF2α to a dimethyl amide moiety in this compound is a pivotal structural change that confers significant metabolic stability. Amide bonds are generally more resistant to enzymatic hydrolysis by amidases compared to the hydrolysis of ester bonds by esterases. This inherent stability of the amide linkage is a fundamental reason for the enhanced metabolic robustness of this compound over its ester-containing counterparts.

Research in related fields has provided a strong basis for this principle. For instance, a comparative investigation into the hydrolysis of polymers with different linkages demonstrated the superior stability of amide bonds. In this study, polymers functionalized with an amide linkage showed negligible hydrolysis over a 300-hour period across a range of pH values and temperatures. In stark contrast, polymers with ester linkages exhibited significant degradation, with hydrolytic half-lives ranging from 30 to over 1,800 hours depending on the specific conditions. This highlights the intrinsic chemical stability of the amide bond that is central to the structure of this compound.

Further evidence for the enhanced stability of amide-containing prostanoid analogs comes from studies on prostaglandin ethanolamides (PG-EAs), which are structurally similar to this compound. In one study, Prostaglandin E2-ethanolamide (PGE2-EA) was found to be remarkably stable in plasma, with no significant hydrolysis observed. This is in sharp contrast to Prostaglandin E2-glyceryl ester (PGE2-G), which was rapidly hydrolyzed in rat plasma, with a half-life of only 14 seconds.

While direct comparative studies quantifying the metabolic half-life of this compound against other prostanoid analogs in a single preclinical system are not extensively documented in publicly available literature, the collective evidence from studies on related compounds strongly supports its enhanced metabolic stability. This stability is primarily attributed to the resistance of the dimethyl amide group to enzymatic hydrolysis, a feature that distinguishes it from the more labile ester and carboxylic acid functionalities of other prostanoid analogs.

The following interactive data tables summarize the comparative stability based on the available research findings.

Table 1: Comparative Hydrolytic Stability of Amide vs. Ester Linkages

| Linkage Type | Hydrolytic Stability (over 300 hours) |

| Amide | Negligible hydrolysis |

| Ester | Hydrolysis observed (half-life dependent on conditions) |

Data derived from a comparative study on polymer hydrolysis.

Table 2: Comparative Metabolism of Prostaglandin Analogs in In Vitro Systems

| Compound | System | Observation | Implication for Stability |

| Prostaglandin E2-ethanolamide (PGE2-EA) | Plasma | Not significantly hydrolyzed | High stability |

| Prostaglandin E2-glyceryl ester (PGE2-G) | Rat Plasma | Rapidly hydrolyzed (t½ = 14 s) | Low stability |

| PGE2-EA & PGF2α-G | Human 15-PGDH | Poor substrates compared to PGE2 | Increased resistance to metabolic oxidation |

Data derived from a study on the metabolism of prostaglandin glycerol (B35011) esters and ethanolamides.

Analytical Methodologies for Prostaglandin F2alpha Dimethyl Amide in Research

Chromatographic Separation Techniques for Quantitative Analysis

Chromatography is a cornerstone for the analysis of prostaglandins (B1171923) and their derivatives, providing the necessary separation from structurally similar molecules that can interfere with accurate measurement.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying the content of Prostaglandin (B15479496) F2alpha dimethyl amide in synthesized batches and formulated solutions. The method separates the target compound from impurities and degradation products based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase.

In a typical setup for prostaglandin analogs, a reversed-phase column, such as a C18 column, is used. sciex.comnih.gov The mobile phase often consists of a mixture of an aqueous buffer (like water with a modifying acid) and an organic solvent such as acetonitrile (B52724) or methanol. sciex.com Detection is commonly achieved using an ultraviolet (UV) detector, as the prostaglandin structure, while lacking a strong chromophore, allows for detection at low wavelengths.

The development of an HPLC method involves optimizing several parameters to achieve efficient separation. Key considerations include the choice of the stationary phase, the composition of the mobile phase, and the flow rate. A study focused on the simultaneous analysis of 11 PGF2α analogs utilized five different columns to optimize chromatographic parameters like retention time, resolution, and theoretical plates. nih.gov For robust quantitative analysis, the method must be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov

Table 1: Example HPLC Method Parameters for Prostaglandin Analog Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., Phenomenex Kinetex 2.6 µm, 100 x 2.1 mm) sciex.com |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) sciex.com |

| Detection | UV/Diode Array Detector (DAD) |

| Sample Preparation | Solid-Phase Extraction (SPE) for complex samples nih.gov |

This table presents typical conditions used for the analysis of prostaglandin analogs, which are applicable to PGF2α dimethyl amide.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the detection and structural identification of volatile and thermally stable compounds. Prostaglandins, including PGF2α dimethyl amide, are generally not volatile enough for direct GC analysis. Therefore, a crucial step of derivatization is required to convert the polar functional groups (hydroxyl and amide groups) into less polar, more volatile derivatives.

Common derivatization procedures involve methylation of the carboxylic acid (if present) and silylation of the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers. nih.gov For instance, a method for analyzing PGF2α involved creating a methyl ester/trimethylsilyl ether derivative. nih.gov Another study utilized dimethylisopropylsilyl (DMiPS) ether derivatives for the analysis of 15-keto-PGF2α, which provided characteristic fragment ions in the high-mass region, enabling trace amount determination with a detection limit of 12 pg. nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for definitive identification.

Mass Spectrometry-Based Quantification for Biological Matrices

Mass spectrometry, particularly when coupled with liquid chromatography, has become the gold standard for quantifying prostaglandins in complex biological samples due to its exceptional sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the ultra-sensitive and highly specific quantification of prostaglandins like PGF2α dimethyl amide in biological fluids such as plasma, urine, and tissue homogenates. researchgate.net This technique combines the superior separation capabilities of HPLC with the detection power of tandem mass spectrometry.

The major advantage of LC-MS/MS is its ability to perform Multiple Reaction Monitoring (MRM). In MRM, the first mass spectrometer selects the specific parent ion of the target analyte (e.g., the deprotonated molecule of PGF2α dimethyl amide), which is then fragmented. The second mass spectrometer selects a specific fragment ion unique to the parent. This dual-filtering process significantly reduces background noise and allows for the accurate quantification of analytes at very low concentrations (picogram to nanogram per milliliter levels), even in the presence of co-eluting isomers. sciex.comnih.gov

For example, LC-MS/MS methods have been developed to separate and quantify PGF2α from its isomers, which have identical mass and similar fragmentation patterns, a challenge that mass spectrometry alone cannot overcome without chromatographic separation. sciex.comnih.gov An LC-MS/MS assay for a related compound, 8-iso-PGF2α, in urine reported a limit of quantitation of 178 pg/mL. nih.gov

The development of a robust bioanalytical method is a prerequisite for obtaining reliable data in research studies. This process involves a comprehensive validation to ensure the method is accurate, precise, and reproducible for the intended biological matrix. nih.gov

Key validation parameters, as typically required by regulatory guidelines, include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. sciex.com

Linearity and Range: The concentration range over which the assay is accurate and precise. For an ultra-sensitive LC-MS/MS assay for urinary 8-iso-PGF2α, linearity was established from 0.024 to 20 nmol/L. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. For a validated LC-MS/MS method, intra-day precision (%CV) ranged from 4.0% to 4.5% and inter-day precision was between 4.3% and 5.7%. nih.govresearchgate.net

Recovery: The efficiency of the analyte extraction process from the biological matrix. Recoveries are often aimed to be consistent and reproducible, with values above 85% being common. nih.govresearchgate.net

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the target analyte. This effect is carefully evaluated to ensure it does not compromise quantification. researchgate.net

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for a PGF2α Isomer

| Validation Parameter | Result | Reference |

| Linearity Range | 0.024 to 20 nmol/L | nih.gov |

| Correlation Coefficient (R²) | >0.99 | nih.gov |

| Recovery | >85% | nih.gov |

| Intra-day Precision (%CV) | 3.9% to 4.5% | nih.gov |

| Inter-day Precision (%CV) | 4.3% to 5.7% | nih.gov |

| Matrix Effect | <5% | nih.govresearchgate.net |

This table illustrates typical validation results for a bioanalytical method for a related prostaglandin, demonstrating the level of performance expected for a method analyzing PGF2α dimethyl amide.

Immunoassays for High-Throughput Research Screening (e.g., ELISA)

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective method for screening large numbers of samples for the presence of prostaglandins. novusbio.commybiosource.com These assays are based on the specific binding of an antibody to the target antigen.

For small molecules like PGF2α dimethyl amide, a competitive ELISA format is typically used. caymanchem.comantibodies.com In this setup, the wells of a microtiter plate are coated with a known amount of the prostaglandin. The research sample, containing an unknown amount of the analyte, is added to the wells along with a specific primary antibody. The analyte in the sample competes with the coated prostaglandin for binding to the limited number of antibody sites. After an incubation period, a secondary antibody conjugated to an enzyme (like horseradish peroxidase) is added, which binds to the primary antibody. Finally, a substrate is added that produces a colorimetric signal. The intensity of the signal is inversely proportional to the concentration of the analyte in the sample. antibodies.com

While ELISA kits are widely available for PGF2α, a specific kit for PGF2α dimethyl amide would require the development of an antibody that specifically recognizes the dimethyl amide structure. novusbio.comcaymanchem.com Alternatively, existing PGF2α kits could be used if cross-reactivity with the dimethyl amide derivative is characterized and deemed acceptable for the research purpose. The sensitivity of these kits can be very high, with detection limits often in the picogram per milliliter range. caymanchem.com However, compared to LC-MS/MS, immunoassays can be more susceptible to cross-reactivity with structurally related molecules, which may lead to less accurate quantification. nih.gov

Structure Activity Relationship Sar Studies and Analog Design for Research

Systematic Chemical Modifications of the Dimethyl Amide Moiety

The transformation of the C-1 carboxylic acid of PGF2α into an amide is a critical modification that profoundly alters its interaction with prostaglandin (B15479496) receptors. Research into a series of C-1 amides has shown that the nature of the amide substituent is a key determinant of pharmacological activity. nih.gov

While PGF2α dimethyl amide acts as a weak FP receptor antagonist, other modifications at this position yield compounds with vastly different profiles. caymanchem.com Studies on prostamides, which are PGF2α analogs with an ethanolamide group at C-1 (e.g., bimatoprost), indicate that these compounds interact with a distinct "prostamide receptor," highlighting that the C-1 substituent can change receptor specificity. nih.gov

A systematic analysis of C-1 amides reveals a clear trend:

Primary amides (-CONH₂) and N-monosubstituted amides (e.g., N-ethyl amide) tend to be potent and selective agonists. nih.gov

N,N-disubstituted amides , such as the dimethyl amide or diethyl amide, exhibit a significant drop in agonist activity. nih.govcaymanchem.com Specifically, PGF2α dimethyl amide is noted for its ability to inhibit PGF2α-induced contractions in gerbil colon tissue by 50% at a concentration of 3.2 µg/ml. caymanchem.combiomol.commedchemexpress.com

This dramatic reduction in activity with di-substitution suggests that the presence of at least one hydrogen on the amide nitrogen is crucial for potent agonist activity, possibly by participating in a key hydrogen bond interaction within the receptor's binding pocket. nih.gov The bulkier N,N-dialkyl groups may introduce steric hindrance that prevents the optimal conformation required for receptor activation, leading to weak antagonism instead.

| C-1 Amide Modification | Observed Pharmacological Profile | Reference |

|---|---|---|

| Primary Amide (-CONH₂) | Potent and selective prostamide agonist | nih.gov |

| N-Monosubstituted Amides (e.g., -CONHCH₂CH₃) | Potent and selective prostamide agonist | nih.gov |

| N,N-Disubstituted Amides (e.g., -CON(CH₃)₂) | Dramatic reduction in agonist activity; weak FP receptor antagonist | caymanchem.comnih.gov |

| N,N-Diethyl Amide (-CON(CH₂CH₃)₂) | Inert to corneal amidase activity; considered a useful research tool | caymanchem.com |

Investigation of Prostaglandin F2alpha Core Modifications and Their Impact on Activity

Key findings from core modification studies include:

Stereochemistry: The spatial arrangement of hydroxyl groups on the cyclopentane (B165970) ring is critical. Inversion of the natural configuration at carbon-9 or carbon-11 (B1219553) results in a significant change to the potency and receptor interaction profile of PGF2α analogs. nih.gov

Omega (ω) Chain Modification: Altering the ω-chain has been a particularly fruitful strategy. Replacing a portion of the aliphatic ω-chain with a benzene (B151609) ring was a major breakthrough. The position of this aromatic ring is crucial; analogs with a phenyl group at C-17, such as 17-phenyl-18,19,20-trinor PGF2α, were found to be highly potent. This modification led to the development of latanoprost (B1674536), a selective FP receptor agonist. nih.gov

Saturation of Double Bonds: The saturation of the double bond at the C13-C14 position, as seen in latanoprost (13,14-dihydro-17-phenyl-18,19,20-trinor PGF2α isopropyl ester), can enhance the therapeutic profile of the compound. nih.gov

| Core Structural Modification | Impact on Activity/Profile | Example Analog | Reference |

|---|---|---|---|

| Inversion of stereochemistry at C-9 or C-11 | Changes potency and receptor profile | Generic PGF2α analogs | nih.gov |

| Replacement of part of the ω-chain with a benzene ring at C-17 | Increases potency and receptor selectivity | 17-phenyl-18,19,20-trinor PGF2α | nih.gov |

| Saturation of C13-C14 double bond combined with ω-chain phenyl substitution | Leads to highly potent and efficacious selective FP agonists | Latanoprost | nih.gov |

These core modifications, when combined with changes at the C-1 position, provide a vast chemical space for designing molecules with tailored pharmacological properties.

Rational Design of Prostaglandin F2alpha Dimethyl Amide Analogs as Research Tools

The insights gained from SAR studies have been applied to the rational design of specific molecular tools to explore the complex signaling pathways of prostaglandins (B1171923) and related compounds.

The discovery that PGF2α dimethyl amide is a weak FP receptor antagonist was a key step in the development of more selective research compounds. nih.gov Its profile demonstrated that separating the carboxylate function from the core prostaglandin structure could switch the molecule from an agonist to an antagonist.

This principle guided the design of compounds to differentiate between the classical FP receptor and the putative prostamide receptor. Researchers developed selective prostamide antagonists, such as AGN 204396 and the more potent AGN 211334. nih.gov These tools were instrumental in providing evidence for the prostamide receptor as a distinct pharmacological entity because they could block the effects of prostamide agonists (like PGF2α ethanolamide) without affecting the actions of FP receptor agonists (like PGF2α). nih.gov

Conversely, the rational design of selective FP agonists, such as latanoprost, was driven by the need to create therapeutically useful agents by modifying the PGF2α core to enhance potency and selectivity for the FP receptor. nih.govresearchgate.net

Analogs of PGF2α dimethyl amide are invaluable as chemical probes to investigate receptor biology and ligand interactions. For instance, PGF2α diethyl amide, which is resistant to hydrolysis by corneal amidases, serves as a stable probe to study whether prostaglandin amides possess intrinsic biological activity, independent of their conversion to the corresponding free acids. caymanchem.com

Furthermore, highly selective and potent analogs are essential for structural biology. Cryo-electron microscopy (cryo-EM) studies of the FP receptor have utilized synthetic agonists like the free acid forms of latanoprost and carboprost (B24374) to stabilize the receptor in its active state. nih.govnih.gov These studies provide high-resolution snapshots of how ligands bind within the receptor pocket and induce the conformational changes necessary for G protein coupling and signal transduction. nih.govnih.gov Such insights are critical for understanding the molecular basis of ligand selectivity and for guiding the future design of even more specific and effective prostaglandin-based therapeutics.

Comparative Academic Research with Prostaglandin F2alpha Dimethyl Amide and Other Prostanoid Analogs

Distinct Pharmacological Profiles in Pre-Clinical Models

The unique in vitro receptor profile of PGF2α dimethyl amide translates to a distinct pattern of activity in pre-clinical animal models when compared to its parent compound and other analogs.

PGF2α is a potent contractor of various smooth muscle tissues, including uterine, gastrointestinal, and vascular smooth muscle. researchgate.netnih.govnih.gov This action is directly mediated by its potent agonist activity at FP receptors, leading to increased intracellular calcium. physiology.orgresearchgate.net Other FP agonists, such as fluprostenol (B1673476) and latanoprost (B1674536) acid, produce similar contractile responses. wikipedia.orgnih.gov

PGF2α dimethyl amide, however, exhibits a different profile. Early studies reported it to be a weak FP receptor antagonist. caymanchem.com In isolated gerbil colon, PGF2α dimethyl amide was shown to inhibit the contractile effects of PGF2α. caymanchem.com Similarly, N-dimethylamino substitution of PGF2α was found to selectively antagonize PGF2α-mediated vasoconstriction in rats. nih.gov This antagonistic action on smooth muscle contrasts sharply with the potent contractile (agonist) effects of PGF2α and its close analogs. nih.govnih.gov The diethyl amide derivative of PGF2α was found to be inert to corneal amidase activity, suggesting that such dialkyl amides are not converted to the corresponding free acids, which could explain their lack of typical PGF2α-like effects. caymanchem.com

Table 2: Comparative Effects on Smooth Muscle This table is interactive. You can sort and filter the data.

| Compound | Effect on Smooth Muscle | Mechanism | Tissue/Model | Citation(s) |

|---|---|---|---|---|

| Prostaglandin (B15479496) F2α | Potent Contraction | FP Receptor Agonism | Human Myometrium, Rabbit Jejunum, Cat Iris | nih.govnih.govnih.gov |

| Prostaglandin F2α dimethyl amide | Antagonism of PGF2α-induced contraction | Weak FP Receptor Antagonism | Gerbil Colon, Rat Vasculature | caymanchem.comnih.gov |

| Latanoprost (acid form) | Contraction | FP Receptor Agonism | Cat Iris | nih.govarvojournals.org |

| Bimatoprost (B1667075) | Contraction (distinct from PGF2α) | Prostamide Receptor Agonism | Feline Iris | nih.govnih.gov |

In vivo studies have further highlighted the distinct profile of PGF2α dimethyl amide. Research in rats demonstrated that it acts as a selective antagonist of vascular responses mediated by PGF2α. nih.gov This suggests a degree of selectivity for blocking PGF2α's effects without eliciting the same actions itself.

In contrast, the in vivo potency of FP receptor agonists like PGF2α and its synthetic analogs is well-documented. These compounds are effective at inducing physiological responses such as luteolysis at very low concentrations. nih.gov The development of analogs like latanoprost was driven by a need to improve selectivity and reduce the side effects associated with the less selective parent compound, PGF2α. arvojournals.org Latanoprost acid is a much more selective FP receptor agonist than PGF2α, with less spillover activity on other prostanoid receptors like EP1 and TP receptors. arvojournals.org The available literature on PGF2α dimethyl amide suggests its primary in vivo characteristic is one of weak, selective antagonism rather than potent agonism. caymanchem.comnih.govnih.gov

Structural Insights into Unique Biological Activities (e.g., compared to prostamides)

The distinct biological activity of PGF2α dimethyl amide is rooted in its chemical structure, specifically the modification at the C-1 position. The parent PGF2α has a carboxylic acid group (-COOH) at this position, which is ionized to a carboxylate (-COO⁻) at physiological pH. nih.gov This charged group is crucial for high-affinity binding and activation of the FP receptor.

Replacing this charged group with a neutral N,N-dimethyl amide moiety [-CON(CH3)2] drastically alters the molecule's physicochemical properties and its interaction with the receptor. nih.gov This structural change eliminates the negative charge, which is a key pharmacophore for FP receptor agonism, leading to a dramatic reduction in binding affinity and efficacy. nih.gov This principle explains why PGF2α dimethyl amide lacks significant agonist activity. nih.govnih.gov

This contrasts with the pharmacology of prostamides, such as bimatoprost (PGF2α ethyl amide). researchgate.net While bimatoprost is also a C-1 amide derivative and structurally similar to PGF2α, it is considered to act via a distinct "prostamide receptor." nih.govarvojournals.org The pharmacology of prostamides is unique and bears little resemblance to that of the corresponding free acids (prostaglandins). nih.gov For example, in feline iris smooth muscle, bimatoprost and FP receptor agonists like PGF2α stimulate different cells, and their effects can be distinguished by selective antagonists, providing strong evidence for separate receptor systems. nih.govarvojournals.orgnih.gov PGF2α dimethyl amide, while sharing the C-1 amide modification, does not appear to possess the specific structural features required for potent activity at either the FP receptor or the putative prostamide receptor, resulting in its largely inert or weakly antagonistic profile. nih.govnih.gov

Advanced Research Applications and Methodological Utility of Prostaglandin F2alpha Dimethyl Amide

Utility as a Pharmacological Probe for Receptor Characterization and Pathway Elucidation

Prostaglandin (B15479496) F2alpha dimethyl amide serves as a critical pharmacological probe, primarily for the characterization of the prostaglandin F receptor (FP receptor). While its parent compound, PGF2α, is the endogenous ligand for the FP receptor, the dimethyl amide derivative exhibits distinct properties, acting as a weak FP receptor antagonist. caymanchem.combiomol.comscbt.com This antagonistic activity is crucial for researchers to differentiate and characterize receptor subtypes and their specific signaling pathways.

In research settings, Prostaglandin F2alpha dimethyl amide is used in competitive binding assays to investigate the affinity and selectivity of other novel compounds for the FP receptor. By competing with the natural ligand, it helps in determining the binding characteristics of potential new drugs. Its ability to selectively block certain responses allows for the detailed elucidation of the downstream signaling cascades initiated by FP receptor activation. medchemexpress.com For instance, studies have utilized this compound to explore the Gαq protein-coupled mechanisms that are triggered by ligand binding, which involve subsequent calcium (Ca2+) mobilization and the activation of protein kinase C. nih.gov

The compound's utility extends to differentiating the actions of various prostanoids. For example, in studies of ocular tissues, where multiple prostaglandin receptor variants exist, this compound can help to isolate the effects mediated specifically by the FP receptor from those mediated by other related receptors or their variants. nih.govnih.gov This specificity is paramount for understanding the molecular mechanisms underlying the physiological and pathological actions of prostaglandins (B1171923).

Application in Developing and Validating In Vitro and Ex Vivo Research Models

The development of reliable in vitro (cell-based) and ex vivo (tissue-based) research models is fundamental to biomedical science. This compound plays a significant role in the validation of these models, particularly those intended for studying processes regulated by the FP receptor.

A key application is in the functional confirmation of FP receptors in isolated tissues. For example, in ex vivo preparations of gerbil colon, this compound has been shown to inhibit the contractile effects induced by PGF2α. caymanchem.combiomol.com This antagonistic effect confirms that the tissue model possesses functional and responsive FP receptors, thereby validating it for further pharmacological studies.

The table below summarizes an example of its application in an ex vivo model:

Table 1: Antagonistic Effect of this compound in Gerbil Colon

| Preparation | Agonist | Agonist Concentration | Antagonist | Antagonist Concentration | Observed Effect | Citation |

|---|---|---|---|---|---|---|

| Gerbil Colon | PGF2α | 6 ng/ml | PGF2α dimethyl amide | 3.2 µg/ml | 50% inhibition of contraction | caymanchem.combiomol.com |

Researchers also use this compound to establish and characterize cell lines that express the FP receptor. By treating these cells with this compound, scientists can confirm the presence of the receptor and its coupling to specific signaling pathways, such as intracellular calcium release, which can be monitored using techniques like fluorometric imaging. nih.govnih.gov These validated cellular models are indispensable for high-throughput screening of new therapeutic agents targeting the FP receptor.

Integration into Systems Biology and Omics Research Methodologies

Systems biology approaches, which include metabolomics, lipidomics, proteomics, and transcriptomics, aim to provide a holistic understanding of biological systems. This compound is increasingly being integrated into these "omics" methodologies to dissect the complex network of interactions initiated by prostaglandin signaling.

In the fields of metabolomics and lipidomics, which involve the comprehensive analysis of all metabolites and lipids in a biological sample, this compound serves as a valuable reference standard. Due to its well-defined chemical structure and physical properties, it can be used to calibrate analytical instruments and to help identify and quantify structurally related lipid mediators within complex biological mixtures.

Its use as a standard is particularly important in studies investigating the prostaglandin metabolic network. By providing a known reference point, it enhances the accuracy of measurements of other eicosanoids and lipid signaling molecules, which is crucial for understanding how the lipid profile of a cell or tissue is altered in various physiological and pathological states.

Proteomics and transcriptomics are powerful tools for analyzing global changes in protein and gene expression, respectively. When cells or tissues are treated with this compound, these technologies can be employed to capture a broad snapshot of the resulting cellular changes.

Transcriptomics studies, often using microarray analysis, can identify genes whose expression is altered following the modulation of the FP receptor by this compound. For example, research on luteolysis (the regression of the corpus luteum) has used PGF2α to profile changes in the luteal transcriptome. plos.org Such studies have revealed time-dependent changes in the expression of immediate-early genes, transcription factors, and genes involved in cytokine signaling and apoptosis. plos.org While these studies often use the natural ligand PGF2α, the use of its dimethyl amide derivative as an antagonist in parallel experiments can help to confirm that the observed changes are indeed mediated through the FP receptor.

Similarly, proteomics can identify novel proteins that are downstream targets of FP receptor signaling. This could involve changes in the phosphorylation state of proteins, such as the myosin light chain, or alterations in the expression levels of key signaling proteins. nih.govnih.gov This global analysis provides a more complete picture of the compound's mechanism of action beyond the initial receptor interaction.

Role in Understanding Fundamental Biological Processes in Non-Clinical Research

This compound is instrumental in non-clinical research aimed at deciphering fundamental biological processes. Its ability to selectively antagonize the FP receptor allows scientists to probe the specific role of this receptor in complex physiological events without the confounding effects of activating other prostanoid receptors.